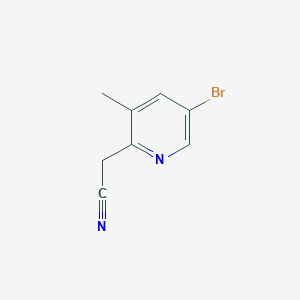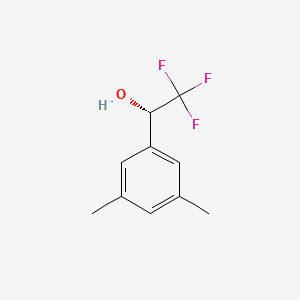
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the enantioselective reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to maintain the desired enantiomeric excess and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The dimethylphenyl group contributes to the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(3,5-Dimethylphenyl)pyrrolidine
- (S)-5-Chloro-3-(3,5-dimethylphenyl)sulfonyl-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
Uniqueness
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Propriétés
Formule moléculaire |
C10H11F3O |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3/t9-/m0/s1 |
Clé InChI |
DQTXEAKXIGCGEJ-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H](C(F)(F)F)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(F)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)


![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
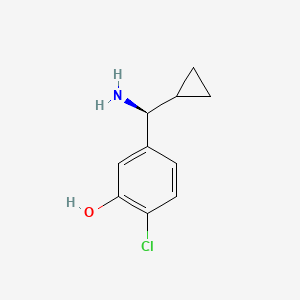
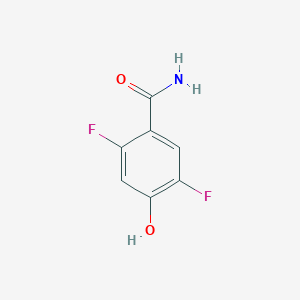
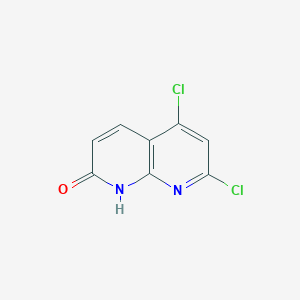

![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)



